molecular formula C8H5BrF4O B2799022 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 83015-28-5

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B2799022
CAS No.: 83015-28-5
M. Wt: 273.025
InChI Key: YFJNDYLVUQFCOF-UHFFFAOYSA-N
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Description

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 883499-00-1) is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄O and a molecular weight of 273.02 g/mol . The structure features a bromine atom at the ortho position relative to a 1,1,2,2-tetrafluoroethoxy (–OCF₂CF₂H) group on the benzene ring. This combination of electron-withdrawing substituents (Br and tetrafluoroethoxy) imparts unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSEHUUSPUFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(1,1,2,2-tetrafluoroethoxy)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Intermediate in Organic Synthesis

One of the primary applications of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is as an intermediate in organic synthesis. It serves as a building block for more complex organofluorine compounds that are valuable in materials science and pharmaceuticals. The unique fluorinated structure contributes to improved thermal stability and chemical resistance in the final products.

Application Description
Organic SynthesisUsed as an intermediate for synthesizing complex organofluorine compounds.
Material ScienceEnhances properties such as thermal stability and resistance to degradation.
Pharmaceutical ChemistryImportant for developing fluorinated biomolecules used as probes in biological studies.

Biological Applications

In biological research, this compound is utilized to create fluorinated biomolecules that can act as probes or markers in various studies. The incorporation of fluorine atoms can improve the sensitivity and specificity of these probes in imaging and diagnostic applications.

Catalysis and Reaction Mechanisms

The compound has been investigated for its reactivity in palladium-catalyzed direct arylation reactions. Studies have shown that it can effectively couple with heteroarenes to produce valuable arylated products with high yields. For instance:

  • In a study involving direct arylation with benzothiophene and imidazo[1,2-b]pyridazine, yields ranged from 60% to 89% depending on reaction conditions .

Case Study 1: Direct Arylation Reactions

In a series of experiments aimed at exploring the reactivity of this compound in direct arylation reactions:

  • Various heteroarenes were coupled successfully using palladium catalysts.
  • The reaction conditions were optimized to achieve yields between 60% and 89%, demonstrating the compound's utility in synthesizing complex aromatic compounds important for pharmaceutical applications .

Case Study 2: Fluorinated Biomolecules

Research has highlighted the role of fluorinated compounds like this compound in developing biomolecules that enhance imaging techniques in biological studies. The incorporation of fluorine improves the lipophilicity and metabolic stability of these probes .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Findings :

  • Ortho vs. Para Isomers : The para isomer (1-bromo-4-substituted) exhibits higher reactivity in Pd-catalyzed cross-couplings due to reduced steric hindrance compared to the ortho isomer. For example, the para derivative reacts with benzothiophene and thiazoles to form biaryl products efficiently . In contrast, the ortho isomer’s proximity of substituents likely hinders access to the reactive site, limiting its utility in similar reactions.

Non-Brominated Analogues

Comparison with the parent compound, (1,1,2,2-tetrafluoroethoxy)benzene (CAS: 350-57-2), highlights the impact of bromination:

Property (1,1,2,2-Tetrafluoroethoxy)benzene This compound
Molecular Formula C₈H₆F₄O C₈H₅BrF₄O
Molecular Weight 194.13 g/mol 273.02 g/mol
Lipophilicity (LogP) Moderate (due to –CF₂CF₂H) Higher (Br increases hydrophobicity)
Reactivity Stabilizes negative charge in SN2 reactions Enhanced electrophilic substitution resistance due to Br

Key Findings :

  • Bromination increases molecular weight by ~78.89 g/mol and significantly enhances lipophilicity, making the brominated derivative more suitable for applications requiring non-polar solvents or lipid membrane penetration.
  • The bromine atom further deactivates the benzene ring toward electrophilic substitution, directing reactivity toward nucleophilic pathways or transition metal-catalyzed couplings.

Substituent Variants

Compounds with alternative substituents provide insight into electronic and steric effects:

Compound Name CAS Number Substituent Key Properties/Applications
4-(1,1,2,2-Tetrafluoroethoxy)toluene 1737-11-7 –CH₃ (para) Methyl group donates electrons, increasing ring reactivity compared to Br
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene –OCF₂CF₂H (di-substituted) Higher steric hindrance and lipophilicity; used in specialty materials

Key Findings :

  • Methyl vs. Bromine : Methyl-substituted derivatives (e.g., 4-(1,1,2,2-tetrafluoroethoxy)toluene) exhibit greater electron density on the aromatic ring, enhancing electrophilic substitution rates compared to brominated analogues.
  • Di-Substituted Derivatives : Compounds like 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene demonstrate amplified steric and electronic effects, often leading to unique phase behaviors or solubility profiles .

Biological Activity

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by its unique combination of a bromine atom and a tetrafluoroethoxy group. This molecular structure imparts distinctive chemical and biological properties that are of significant interest in various fields, including medicinal chemistry and materials science. The compound's potential biological activities have been explored in several studies, highlighting its antimicrobial and anti-inflammatory properties.

  • Molecular Formula : C8_{8}H4_{4}BrF4_{4}O
  • Molecular Weight : 303.01 g/mol
  • CAS Number : 896431-14-4

The presence of the bromine atom contributes to the compound's reactivity, while the tetrafluoroethoxy group enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine and fluorine atoms can form stable complexes with various biomolecules, potentially modulating enzyme activity and receptor interactions. This mechanism is crucial for understanding how the compound can exert its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing halogen substituents often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects. This could be mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. Further research is needed to elucidate the exact mechanisms and efficacy in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzeneSimilar ether structureDifferent substitution pattern may affect reactivity
Ethyl 4-bromobenzoateLacks tetrafluoroethoxy groupDifferent chemical properties
4-TrifluoromethylphenolTrifluoromethyl group on phenolic structureCommonly used in pharmaceuticals

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study A : Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Study B : Explored the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene?

  • Methodological Answer : The synthesis involves bromination of a precursor aromatic compound. A common approach includes:
  • Step 1 : Introduction of the tetrafluoroethoxy group via nucleophilic substitution, using 1,1,2,2-tetrafluoroethanol under basic conditions (e.g., NaH or KOH in DMF) .
  • Step 2 : Bromination at the ortho position using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) at 40–60°C .
  • Key Conditions :
Reagent/CatalystSolventTemperatureYield (%)
Br₂, FeBr₃DCM50°C~65–75
NBS, AIBNCCl₄Reflux~55–60

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–7.8 ppm) and the tetrafluoroethoxy group (δ 4.5–5.0 ppm for -OCH₂CF₂). Fluorine splitting patterns are critical for confirming substitution .
  • ¹⁹F NMR : Distinct peaks for -OCF₂CHF₂ (δ -120 to -140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 273.02 (M⁺) with fragmentation patterns indicating Br and CF₂ groups .
  • IR Spectroscopy : C-Br stretch (~550 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The tetrafluoroethoxy (-OCF₂CHF₂) group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, activating the benzene ring for NAS at the ortho/para positions. Comparative studies with non-fluorinated analogs show:
  • Reactivity Trend :
SubstituentRelative Rate (k)Position Preference
-OCF₂CHF₂ (this compound)12.4Ortho > Para
-OCH₃ (methoxy)1.0Para > Ortho
  • Mechanistic Insight : Fluorine’s electronegativity increases ring polarization, favoring attack by soft nucleophiles (e.g., SCN⁻, CN⁻) .

Q. What strategies optimize regioselectivity in functionalizing the benzene ring?

  • Methodological Answer : Regioselectivity is controlled by the directing effects of substituents:
  • Tetrafluoroethoxy Group : Meta-directing for electrophilic substitution but ortho/para-directing for NAS due to its electron-withdrawing nature.
  • Experimental Design :
  • Use bulky directing groups (e.g., -SiMe₃) to block undesired positions.
  • Adjust solvent polarity (e.g., DMF vs. THF) to modulate transition-state stabilization .
  • Case Study : Nitration of this compound yields 80% para-nitro derivative under HNO₃/H₂SO₄ at 0°C, contrasting with non-fluorinated analogs .

Q. How does the compound’s structure affect its potential biological activity?

  • Methodological Answer : Fluorinated aromatic compounds often exhibit enhanced bioavailability and metabolic stability. While direct data for this compound is limited, analogs with similar substituents show:
  • Antimicrobial Activity (for structurally related nitro derivatives ):
CompoundMIC (μg/mL)Bacterial Strain
1-Nitro-3-(tetrafluoroethoxy)benzene0.25E. coli
Non-fluorinated analog2.50E. coli
  • Mechanistic Hypothesis : Fluorine’s hydrophobicity improves membrane penetration, while the bromine atom may act as a leaving group in covalent inhibition .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Reports of bromination yields range from 55% to 75% due to competing side reactions (e.g., di-bromination). Resolution: Optimize stoichiometry (Br₂:substrate = 1.1:1) and use slow addition of Br₂ .
  • Biological Activity : Discrepancies in MIC values across studies may arise from differences in bacterial strains or assay conditions. Standardized CLSI protocols are recommended .

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